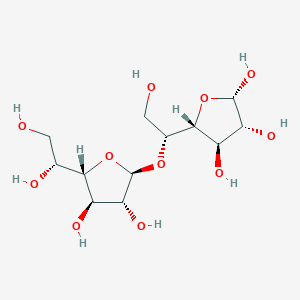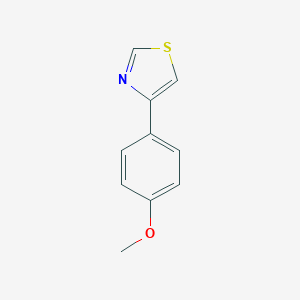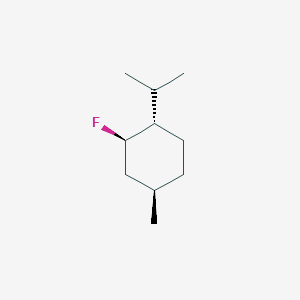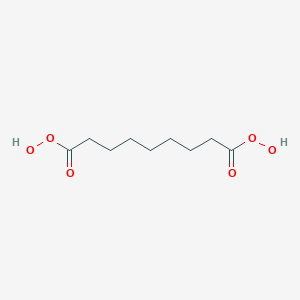
1,1,1,2,2-Pentafluoropropane
Overview
Description
1,1,1,2,2-Pentafluoropropane is an organic compound with the molecular formula C₃H₃F₅. It is a colorless, non-flammable gas at room temperature and is commonly used as a refrigerant and blowing agent. The compound is known for its low global warming potential and ozone depletion potential, making it an environmentally friendly alternative to other fluorocarbons .
Mechanism of Action
Mode of Action
It is a gas at room temperature and is used in various industrial applications .
Result of Action
Its primary effects are physical rather than biological, related to its properties as a gas .
Action Environment
The action of 1,1,1,2,2-Pentafluoropropane is influenced by environmental factors such as temperature and pressure. For example, its boiling point is 254.9 K , and its critical temperature is 380.1 K . These properties can influence its state (liquid or gas) and therefore its action in different environments.
Biochemical Analysis
Biochemical Properties
1,1,1,2,2-Pentafluoropropane plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in metabolic processes. It has been observed to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of various substrates. These interactions can lead to the formation of reactive intermediates that may affect cellular functions . Additionally, this compound can interact with proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, exposure to this compound can result in the upregulation or downregulation of specific genes involved in stress responses and metabolic pathways . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby affecting cellular redox balance . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of reactive intermediates . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . For example, high doses of this compound have been shown to cause oxidative stress and damage to cellular components, leading to cell death. Threshold effects have also been observed, where certain dosages result in significant changes in cellular and physiological responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in energy production and utilization . For instance, this compound can inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, affecting its localization and activity. The distribution of this compound within tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production. The specific localization of this compound within cells can determine its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1,2,2-Pentafluoropropane can be synthesized through various methods. One common method involves the liquid phase fluorination of hydrogen fluoride and 2,3,3,3-tetrafluoropropene under the catalytic action of metal fluoride salts . Another method involves the gas phase catalytic dehydrochlorination of a composition comprising 1,1,1-trifluoro-2,3-dichloropropane to produce an intermediate composition, which is then further processed to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale fluorination processes. These processes typically involve the use of hydrogen fluoride and appropriate catalysts to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one or more fluorine atoms are replaced by other atoms or groups.
Oxidation Reactions: Under certain conditions, this compound can be oxidized to form different products.
Reduction Reactions: The compound can also undergo reduction reactions, particularly in the presence of hydrogen and suitable catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas and catalysts like palladium or rhodium are commonly used.
Major Products Formed
Substitution Reactions: Products include various fluorinated derivatives depending on the substituents introduced.
Oxidation Reactions: Products can include carbonyl compounds and other oxidized derivatives.
Reduction Reactions: Reduced products may include partially or fully hydrogenated compounds.
Scientific Research Applications
1,1,1,2,2-Pentafluoropropane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in studies involving the effects of fluorinated compounds on biological systems.
Medicine: Investigated for its potential use in medical imaging and as a propellant in inhalers.
Industry: Widely used as a refrigerant, blowing agent, and in the production of foams and insulation materials.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3-Pentafluoropropane: Another fluorinated propane with similar properties but different molecular structure.
1,1,2,2,3-Pentafluoropropane: Similar in terms of fluorine content but differs in the position of fluorine atoms.
Uniqueness
1,1,1,2,2-Pentafluoropropane is unique due to its specific arrangement of fluorine atoms, which imparts distinct physical and chemical properties. Its low global warming potential and ozone depletion potential make it a preferred choice in applications where environmental impact is a concern .
Properties
IUPAC Name |
1,1,1,2,2-pentafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F5/c1-2(4,5)3(6,7)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOPVENYMZRARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171137 | |
| Record name | 1,1,1,2,2-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1814-88-6 | |
| Record name | Propane, 1,1,1,2,2-pentafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001814886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1,2,2-Pentafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-Pentafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,1,2,2-Pentafluoropropane?
A1: this compound has the molecular formula C3H3F5 and a molecular weight of 134.05 g/mol. [, , ]
Q2: What spectroscopic data is available for this compound?
A2: The microwave spectrum of this compound has been extensively studied, providing insights into its molecular structure and internal rotation. [, ] This data is crucial for understanding the molecule's interactions and properties.
Q3: How does the performance of this compound as a refrigerant compare to existing refrigerants?
A3: Research suggests that mixtures containing this compound exhibit desirable thermodynamic properties for refrigeration applications, particularly as potential alternatives to ozone-depleting substances. [, , ]
Q4: Can this compound be used as a starting material in chemical synthesis?
A5: Yes, this compound can undergo catalytic reactions, such as hydrodefluorination and dehydrofluorination, leading to the formation of other valuable fluorinated compounds. [, , ] This reactivity makes it a versatile building block in organic synthesis.
Q5: What types of catalysts have been investigated for reactions involving this compound?
A6: Studies have explored the use of catalysts like chromium oxyfluoride and nanoscopic aluminum chlorofluoride in reactions involving this compound. [, ] These catalysts play a crucial role in controlling the selectivity and efficiency of the desired transformations.
Q6: What analytical methods are commonly employed to study and quantify this compound?
A7: Researchers utilize techniques like gas chromatography and vapor-liquid equilibrium measurements to analyze mixtures containing this compound. [, ] These methods provide essential data for process optimization and understanding the compound's behavior in various systems.
Q7: What is the atmospheric lifetime of this compound, and what are the implications for its environmental impact?
A8: While not directly addressed in the provided research, HFCs, including this compound, generally have shorter atmospheric lifetimes than CFCs, but they can still contribute to global warming. []
Q8: What strategies are being explored for the recycling and waste management of this compound?
A9: Research into efficient recycling and waste management strategies for HFCs like this compound is crucial to minimize their environmental footprint. [] This includes developing technologies for recovery, reuse, and safe disposal.
Q9: What are some potential alternatives to this compound in its various applications?
A10: Research is constantly exploring alternatives to HFCs like this compound with lower global warming potentials. [] These include hydrofluoroolefins (HFOs) and natural refrigerants, which are being evaluated for their performance and environmental impact.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
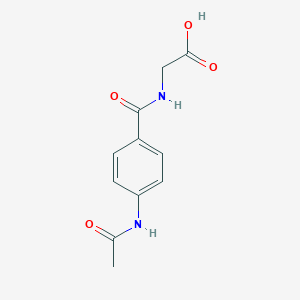

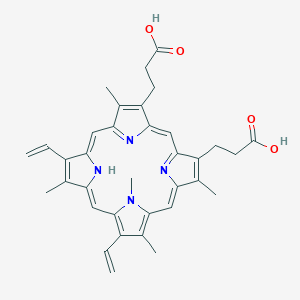

![benzyl N-[3-oxo-3-[2-[2-[3-(phenylmethoxycarbonylamino)propanoylamino]ethyldisulfanyl]ethylamino]propyl]carbamate](/img/structure/B162862.png)
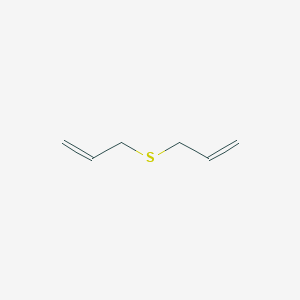
![[(1R,2S,3S,4S)-3-cyano-1-methyl-2-(3-oxobutyl)-4-propan-2-ylcyclohexyl] acetate](/img/structure/B162866.png)

